molecular formula C11H15ClFN3S B12214351 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-3-amine

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B12214351
M. Wt: 275.77 g/mol
InChI Key: GZWRAOWMWSKCHG-UHFFFAOYSA-N
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Description

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-3-amine is a synthetic compound with a unique structure that includes a pyrazole ring substituted with an ethyl group, a methyl group, and a 5-fluoro-2-thienylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.

    Introduction of the 5-Fluoro-2-Thienylmethyl Group: This step involves the reaction of the pyrazole intermediate with 5-fluoro-2-thienylmethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-5-amine
  • 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine

Uniqueness

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c1-3-15-8(2)6-11(14-15)13-7-9-4-5-10(12)16-9;/h4-6H,3,7H2,1-2H3,(H,13,14);1H

InChI Key

GZWRAOWMWSKCHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)NCC2=CC=C(S2)F)C.Cl

Origin of Product

United States

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